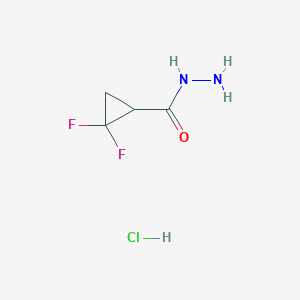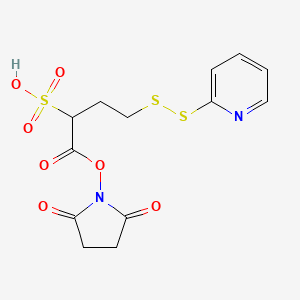
1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid
Vue d'ensemble
Description
This compound is a bifunctional linker used in antibody-drug conjugation (ADC) . It is also known as an ADCs linker .
Molecular Structure Analysis
The empirical formula of the related DSSO crosslinker is C14H16N2O9S, and its molecular weight is 388.35 . The exact molecular structure of “1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid” is not provided in the search results.Chemical Reactions Analysis
The compound is used in the field of protein-protein interactions analysis. It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .Physical And Chemical Properties Analysis
The compound is related to the DSSO crosslinker, which is a powder and should be stored at 2-8°C . No further physical or chemical properties are provided in the search results.Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Fadda et al. (2016) explored the synthesis of novel functionalized N-sulfonates with pyridyl, quinolyl, and isoquinolyl functional groups, aiming to enhance water solubility and anionic character. These compounds, including 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, were screened for antimicrobial and antifungal activities, with some showing high activity against various bacteria and fungi. This research highlights the potential of such sulfonates in antimicrobial applications Fadda, Rasha E El-Mekawy, & Mohammed Taha AbdelAal, 2016.
Catalytic Activity in Organic Synthesis
Development of Novel Catalysts
Goli-Jolodar et al. (2016) introduced a novel N-sulfonic acid nanocatalyst for promoting the synthesis of polyhydroquinoline derivatives. This catalyst showcased excellent yields and reusability, offering a green alternative for solvent-free synthesis in organic chemistry Goli-Jolodar, F. Shirini, & M. Seddighi, 2016.
Electrochromic and Hole Transport Materials
Research by Cutler et al. (2005) focused on water-soluble poly(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl-methoxy)-1-butanesulfonic acid) (PEDOT-S) for use in electrochromic devices and as hole transport materials. The study highlighted the advantageous properties of PEDOT-S/PAH films in aqueous-based electrolytes, indicating potential applications in sensing devices and polymer photovoltaic cells Cutler, M. Bouguettaya, Tae-Sik Kang, & J. Reynolds, 2005.
Green Chemistry in Desulfurization
A study by Gao et al. (2010) utilized Bronsted acidic ionic liquids for the desulfurization of diesel fuel, demonstrating high efficiency and recyclability. This approach contributes to the development of cleaner and more sustainable desulfurization methods Gao, Chen Guo, J. Xing, Jun-mei Zhao, & Huizhou Liu, 2010.
Mécanisme D'action
Target of Action
The primary target of this compound is proteins, specifically lysine residues . The compound can react with proteins to modify these residues, indicating that it may have a role in protein modification or regulation .
Mode of Action
The compound operates as a protein crosslinker . It reacts with a monoclonal anti-horseradish peroxidase IgG antibody (anti-HRP) to modify lysine residues . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the structure or function of the target proteins .
Result of Action
The compound’s action results in the modification of lysine residues in target proteins . This can lead to changes in protein structure and function, potentially affecting a variety of cellular processes. The specific effects would likely depend on the identity and role of the target proteins.
Orientations Futures
Propriétés
IUPAC Name |
1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7S3/c16-11-4-5-12(17)15(11)22-13(18)9(25(19,20)21)6-8-23-24-10-3-1-2-7-14-10/h1-3,7,9H,4-6,8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCFUVCWLZEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=CC=CC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

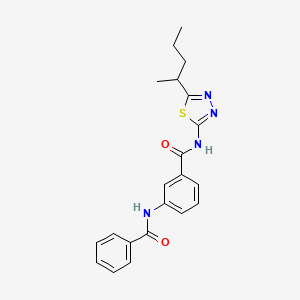
![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)
![3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2820434.png)
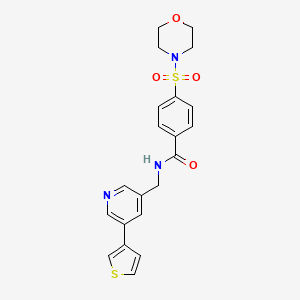
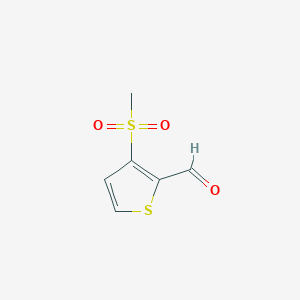
![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)
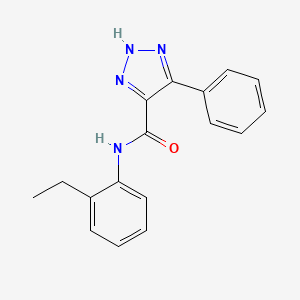
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)
![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)
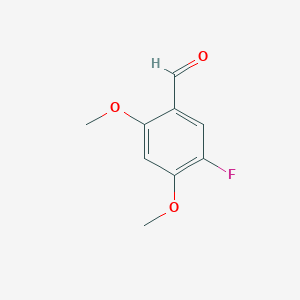
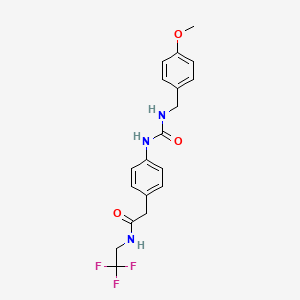
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820447.png)
